molecular formula C18H21N7O B2537185 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-96-0

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2537185
CAS No.: 920262-96-0
M. Wt: 351.414
InChI Key: KEEYOOFSCGGGDS-UHFFFAOYSA-N
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Description

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a unique arrangement of triazolo and pyrimidinyl groups linked via a piperazine ring and attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can be synthesized through a multi-step organic synthesis process. The synthesis often starts with the formation of the triazolopyrimidine core, which is then functionalized with the piperazine and propanone groups.

Typical synthesis steps may include:

  • Cyclization reactions: : to form the triazolopyrimidine framework.

  • Nucleophilic substitutions: : where piperazine rings are introduced.

  • Condensation reactions: : to attach the propanone moiety.

Industrial Production Methods

While the laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice, scaling up to industrial production requires optimization of these conditions for cost-effectiveness and yield improvement. Techniques like continuous flow synthesis might be employed to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: : to form corresponding sulfoxides or sulfones.

  • Reduction: : which may reduce the keto group to a hydroxyl group.

  • Substitution: : particularly nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: : such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Catalysts: : transition metal catalysts might be used in certain substitution reactions.

Major Products Formed

  • Oxidation: : yields sulfoxides or sulfones.

  • Reduction: : results in alcohol derivatives.

  • Substitution: : produces various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has diverse applications:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Investigating its interactions with biological macromolecules.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.

  • Industry: : May find applications in the development of novel materials or catalysts.

Comparison with Similar Compounds

Compared to other triazolo[4,5-d]pyrimidine derivatives, 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one stands out due to its unique substitution pattern, which may enhance its biological activity or stability. Similar compounds might include:

  • 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

  • 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Each of these compounds has variations in their biological activity and applications based on their structural differences.

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Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYOOFSCGGGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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